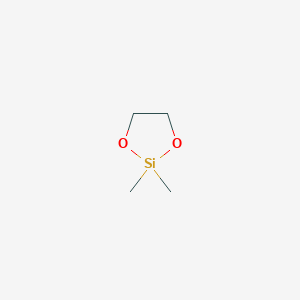
2,2-Dimethyl-1,3,2-dioxasilolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1,3,2-dioxasilolane is an organosilicon compound with the molecular formula C4H10O2Si. It is a cyclic compound containing silicon, oxygen, and carbon atoms. This compound is known for its unique structure, which includes a silicon atom bonded to two oxygen atoms and two methyl groups, forming a five-membered ring. The presence of silicon in its structure makes it an interesting subject of study in organosilicon chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-1,3,2-dioxasilolane can be synthesized through the reaction of dichlorodimethylsilane with ethylene glycol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction is as follows:
Cl2Si(CH3)2+HOCH2CH2OH→C4H10O2Si+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where dichlorodimethylsilane and ethylene glycol are combined under controlled conditions. The reaction is typically catalyzed by a base such as pyridine to enhance the reaction rate and yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1,3,2-dioxasilolane undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water to form silanols and diols.
Oxidation: It can be oxidized to form siloxanes.
Substitution: The silicon atom can undergo substitution reactions with nucleophiles, replacing one of the oxygen atoms.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Silanols and ethylene glycol.
Oxidation: Siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dimethyl-1,3,2-dioxasilolane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and medical devices.
Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-1,3,2-dioxasilolane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing it to participate in a wide range of chemical reactions. The compound’s unique structure enables it to act as a versatile intermediate in the synthesis of more complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A cyclic compound with a similar structure but without the silicon atom.
2,2-Dimethyl-1,3-dioxolane: Another cyclic compound with two methyl groups but no silicon.
1,3-Dioxa-2-silacyclopentane: A compound with a similar silicon-oxygen-carbon ring structure.
Uniqueness
2,2-Dimethyl-1,3,2-dioxasilolane is unique due to the presence of the silicon atom in its structure. This silicon atom imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
57915-66-9 |
|---|---|
Formule moléculaire |
C4H10O2Si |
Poids moléculaire |
118.21 g/mol |
Nom IUPAC |
2,2-dimethyl-1,3,2-dioxasilolane |
InChI |
InChI=1S/C4H10O2Si/c1-7(2)5-3-4-6-7/h3-4H2,1-2H3 |
Clé InChI |
DWKPMRBAJMBVPY-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(OCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane](/img/structure/B14628188.png)

![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14628199.png)
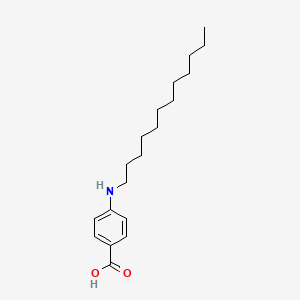
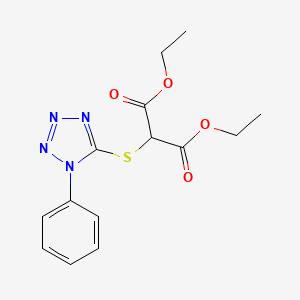
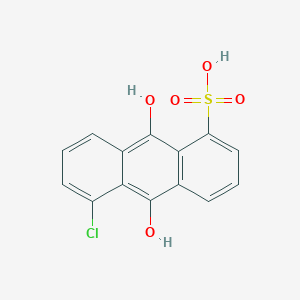
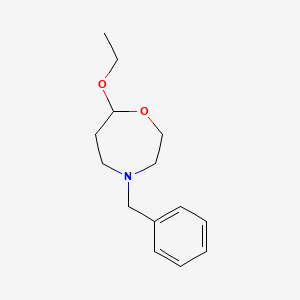



![2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione](/img/structure/B14628225.png)
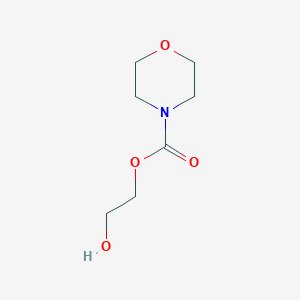
![1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14628241.png)
